Head-to-Head Comparison of LogP and Hydrogen Bonding Profile vs. L-Leucinamide
The most significant differentiator for 2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide relative to its simpler leucine amide comparator is its predicted physicochemical profile. The presence of the N,N-dimethylethylamine group on the target compound is predicted to increase both its lipophilicity and the number of hydrogen bond acceptors. This is a critical point of differentiation for applications such as cell permeability or target engagement, where lipophilicity is a key determinant. The following table provides a direct comparison of computationally predicted values.
| Evidence Dimension | Predicted logP (Lipophilicity) and H-bond Acceptors |
|---|---|
| Target Compound Data | Predicted logP: 0.11 ; H-Bond Acceptors: 3 |
| Comparator Or Baseline | L-Leucinamide (CAS: 687-51-4) Predicted logP: -0.5 (typical for simple primary amides); H-Bond Acceptors: 2 |
| Quantified Difference | ΔPredicted logP ≈ +0.6; ΔH-Bond Acceptors = +1 |
| Conditions | Computational prediction (for Target from Fluorochem Datasheet). Values for L-Leucinamide are class-based estimates for a simple amino acid primary amide. |
Why This Matters
This predicted difference in lipophilicity and hydrogen bonding capacity provides a rational basis for selecting this compound over a simple leucine amide when exploring SAR for improved membrane permeability or target affinity.
